Ethylidene diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Production of Vinyl Acetate

Scientific Field: This application falls under the field of Industrial Chemistry .

Summary of the Application: Ethylidene diacetate can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid .

Methods of Application: The reaction involves the thermal elimination of acetic acid from Ethylidene diacetate . The reaction can be represented as follows:

(CH3CO2)2CHCH3→CH3CO2CH=CH2+CH3CO2H(CH_3CO_2)_2CHCH_3 \rightarrow CH_3CO_2CH=CH_2 + CH_3CO_2H (CH3CO2)2CHCH3→CH3CO2CH=CH2+CH3CO2H

Results or Outcomes: The outcome of this reaction is the formation of vinyl acetate, a valuable monomer used in the production of polymers .

Application in the Preparation of Ethylidene Diacetate

Scientific Field: This application is related to the field of Chemical Engineering .

Summary of the Application: Ethylidene diacetate can be prepared by treating methyl acetate and/or dimethyl ether with carbon monoxide and hydrogen .

Methods of Application: The preparation involves the use of a molybdenum-nickel or tungsten-nickel co-catalyst, in the presence of an iodide and a promoter comprising an organo-phosphorus compound or an organo-nitrogen compound .

Results or Outcomes: The result of this process is the formation of Ethylidene diacetate .

Application in the Preparation of Ethylidene Diacetate from Dimethyl Ether

Summary of the Application: Ethylidene diacetate can be produced by the reaction of dimethyl ether, acetic acid, hydrogen and carbon monoxide .

Methods of Application: The reaction occurs at elevated temperatures and pressures in the presence of an alkyl halide and a heterogeneous, bifunctional catalyst that is stable to hydrogenation and comprises an insoluble polymer having pendant quaternized heteroatoms .

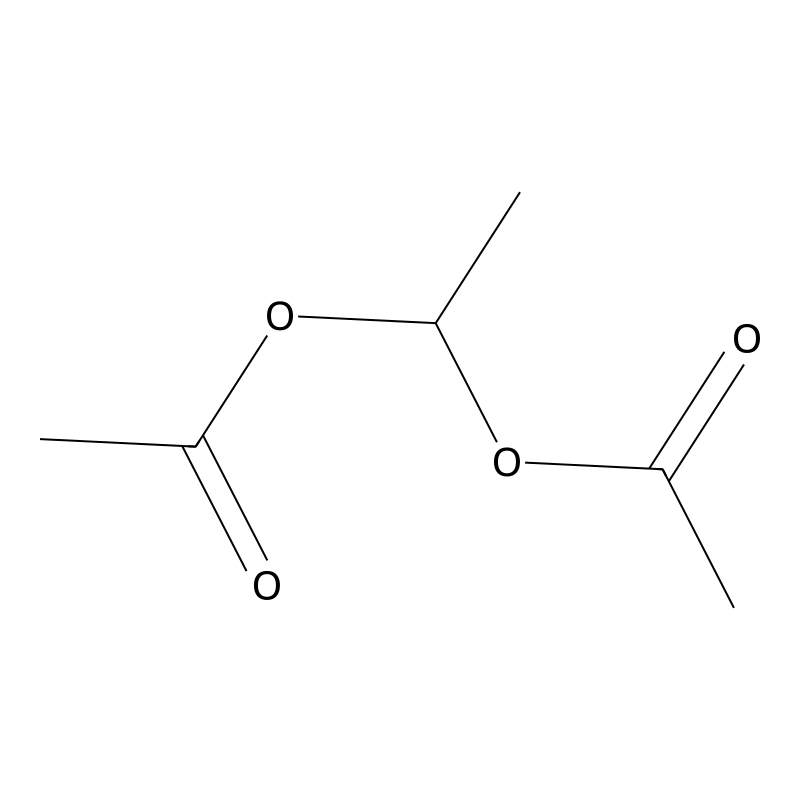

Ethylidene diacetate is an organic compound with the chemical formula . It appears as a colorless, low-melting solid and has historically been used as a precursor to vinyl acetate, a valuable monomer in the production of polymers and resins. Ethylidene diacetate is characterized by its two acetyl groups attached to a central ethylidene group, which contributes to its reactivity and versatility in organic synthesis .

- Thermal Elimination: It can be converted to vinyl acetate through the thermal elimination of acetic acid:

- Hydrolysis: The compound can also hydrolyze under acidic conditions, leading to the formation of acetaldehyde and acetic anhydride:

- Reactions with Amides: Ethylidene diacetate reacts with formamide or acetamide in the presence of a base or Lewis acid catalyst, yielding N-vinylamides .

While specific biological activity data on ethylidene diacetate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, some derivatives of acetates are known for their antimicrobial and antifungal activities. Further studies may be necessary to explore the pharmacological potential of ethylidene diacetate.

Several methods exist for synthesizing ethylidene diacetate:

- Reaction of Acetaldehyde and Acetic Anhydride: This method involves using ferric chloride as a catalyst:

- Using Dimethyl Ether and Syngas: Ethylidene diacetate can be synthesized by reacting dimethyl ether with acetic acid and syngas in the presence of a catalytic system comprising rhodium triiodide, triphenylphosphine, and methyl iodide .

- Catalytic Hydrogenation: Another approach involves the reaction of acetic anhydride with hydrogen in the presence of carbon monoxide .

Interaction studies involving ethylidene diacetate focus on its reactivity with other compounds. For example, studies have shown that it can interact with amides under specific conditions to form N-vinylamides. Additionally, its hydrolysis products can further react with other reagents, which may lead to complex reaction pathways .

Ethylidene diacetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Vinyl Acetate | A key monomer for producing polyvinyl acetate | |

| Acetic Anhydride | A reagent used in various acetylation reactions | |

| Acetaldehyde | A simple aldehyde that serves as a precursor | |

| Diethyl Acetate | Used as a solvent and in organic synthesis |

Ethylidene diacetate's uniqueness lies in its dual acetyl groups attached to an ethylidene backbone, providing distinct reactivity patterns compared to its analogs.

XLogP3

Boiling Point

Melting Point

UNII

Other CAS

542-10-9

Wikipedia

General Manufacturing Information

1,1-Ethanediol, 1,1-diacetate: ACTIVE

Polyoxymethylenes: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).